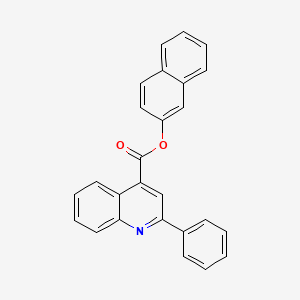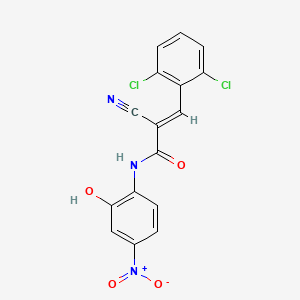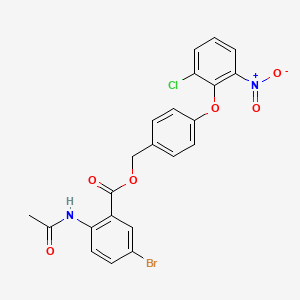![molecular formula C16H14N2O6S B10879848 2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)
2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a nitroaniline group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of 4-methoxy-2-nitroaniline. This intermediate can be synthesized through the nitration of 4-methoxyaniline using nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[2-(4-METHOXY-2-AMINOANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID, while substitution of the methoxy group can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, particularly in the treatment of diseases where nitroaniline derivatives have shown efficacy.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methoxy and sulfanyl groups may also contribute to the compound’s activity by modulating its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitroaniline derivatives such as 4-methoxy-2-nitroaniline and 2-nitro-p-anisidine . These compounds share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
What sets 2-{[2-(4-METHOXY-2-NITROANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C16H14N2O6S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[2-(4-methoxy-2-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14N2O6S/c1-24-10-6-7-12(13(8-10)18(22)23)17-15(19)9-25-14-5-3-2-4-11(14)16(20)21/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
Clave InChI |
HNEJERAUWLWNPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)
![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
